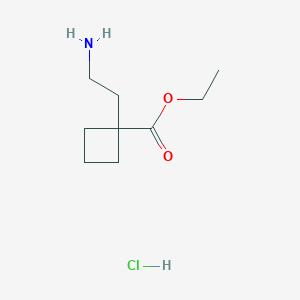

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a hydrochloride salt form of ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate, which is a cyclobutane derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride typically involves the reaction of ethyl cyclobutanecarboxylate with 2-aminoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is purified through crystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride has been identified as a promising candidate in the development of therapeutic agents targeting specific biological pathways. Notably, it has been studied for its role as an inhibitor of human prostaglandin D synthase (H-PGDS), which is implicated in several pathological conditions.

Therapeutic Uses

The compound has shown potential in treating various diseases associated with H-PGDS activity, including:

- Muscular Dystrophy : Research indicates that H-PGDS inhibitors can be beneficial in managing muscular dystrophy, particularly Duchenne muscular dystrophy .

- Asthma and Chronic Obstructive Pulmonary Disease : The inhibition of H-PGDS may alleviate symptoms associated with these respiratory conditions .

- Rheumatoid Arthritis and Systemic Lupus Erythematosus : The compound is being explored for its anti-inflammatory properties, which could provide therapeutic benefits in autoimmune disorders .

- Inflammatory Bowel Disease : Studies suggest that H-PGDS inhibition may help manage symptoms of inflammatory bowel diseases .

Mechanistic Insights

The mechanism of action for this compound primarily revolves around its ability to inhibit H-PGDS, leading to decreased levels of prostaglandin D2 (PGD2). This reduction can mitigate inflammation and improve muscle repair following injury, as evidenced by animal studies demonstrating enhanced recovery in muscle function post-injury when treated with H-PGDS inhibitors .

Analytical and Structural Characterization

Understanding the chemical structure and properties of this compound is crucial for its application in drug development. The compound's molecular formula is C₇H₁₄ClN₁O₂, and it has been extensively characterized using various analytical techniques including NMR spectroscopy, which provides insights into its structural integrity and purity .

Case Study: Efficacy in Muscle Repair

A study involving C57BL/6N mice demonstrated that administration of this compound prior to muscle injury significantly improved recovery outcomes. The results indicated a dose-dependent response, suggesting that optimal dosing could enhance functional repair following muscle damage .

Clinical Implications

The potential for this compound to serve as a therapeutic agent in clinical settings is underscored by ongoing research into its efficacy across various disease models. As a result, it is being evaluated for inclusion in pharmaceutical formulations aimed at treating chronic inflammatory conditions .

Wirkmechanismus

The mechanism of action of ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl cyclobutanecarboxylate: A closely related compound used in similar applications.

Cyclobutanecarboxylic acid: Another related compound with different functional groups.

Uniqueness

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties

Biologische Aktivität

Ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article synthesizes current research findings, case studies, and comparative analyses related to its biological activity.

Chemical Structure and Properties

This compound features a cyclobutane ring, which is significant for its biological interactions. The presence of an aminoethyl side chain enhances its potential to interact with various biological targets, including receptors and enzymes.

The compound's mechanism of action is primarily attributed to its ability to modulate neurochemical pathways. It is believed to interact with specific receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways. This interaction may lead to various pharmacological effects, including neuroprotective and anti-inflammatory properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclobutane derivative | Exhibits neuroprotective properties |

| Ethyl Glycinate | Glycine derivative | Different pharmacokinetics |

| Ethyl 2-Aminobutanoate | Butanoic acid derivative | Varies in chain length affecting activity |

This table highlights the unique aspects of this compound compared to other related compounds. Its specific stereochemistry may significantly influence its biological activity and interactions with molecular targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Neuroprotection Study : A study demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting a protective role against neurodegeneration .

- Inflammation Model : In animal models of inflammation, treatment with the compound led to a marked decrease in pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .

- Pharmacokinetic Profiling : Research on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Structural Modifications : Investigating derivatives of this compound could enhance its selectivity and potency against specific biological targets.

- Clinical Trials : Further preclinical studies followed by clinical trials are necessary to establish safety and efficacy profiles for potential therapeutic applications.

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound exerts its effects will provide insights into its therapeutic potential.

Eigenschaften

IUPAC Name |

ethyl 1-(2-aminoethyl)cyclobutane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-8(11)9(6-7-10)4-3-5-9;/h2-7,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFWSNLGAPGBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.